2-Amino-6-fluorohexanoic acid
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Overview
Description
2-Amino-6-fluorohexanoic acid is an organic compound with the molecular formula C6H12FNO2. It is a derivative of hexanoic acid, where an amino group is attached to the second carbon and a fluorine atom is attached to the sixth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 6-aminohexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: On an industrial scale, the production of 2-Amino-6-fluorohexanoic acid may involve multi-step processes, including the protection of functional groups, selective fluorination, and subsequent deprotection. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
- Oxidation of the amino group can yield oximes or nitriles.
- Reduction of the carboxylic acid group can produce alcohols or aldehydes.
- Substitution reactions can result in the formation of various halogenated derivatives .
Scientific Research Applications
2-Amino-6-fluorohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-6-fluorohexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-6-chlorohexanoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-6-bromohexanoic acid: Contains a bromine atom in place of fluorine.
2-Amino-6-iodohexanoic acid: Features an iodine atom instead of fluorine.
Uniqueness: 2-Amino-6-fluorohexanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C6H12FNO2 |
---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
2-amino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H12FNO2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,8H2,(H,9,10) |
InChI Key |
YKOLKJMDEUXJDP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCF)CC(C(=O)O)N |
Origin of Product |
United States |
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